molecular formula C11H19ClO4 B1423651 Diethyl 2-(4-chlorobutyl)malonate CAS No. 18719-44-3

Diethyl 2-(4-chlorobutyl)malonate

Cat. No.: B1423651
CAS No.: 18719-44-3
M. Wt: 250.72 g/mol
InChI Key: LULFMPCFMFPELT-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chlorobutyl)malonate is an organic compound with the molecular formula C11H19ClO4 and a molecular weight of 250.72 g/mol . It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 4-chlorobutyl group and two ethyl ester groups. This compound is used in various chemical syntheses and has applications in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary target of Diethyl 2-(4-chlorobutyl)malonate is the enolate ion formed from the malonic ester . The enolate ion is a nucleophile that reacts with alkyl halides . This reaction forms a new carbon-carbon bond, replacing an alpha-hydrogen with an alkyl group .

Mode of Action

This compound interacts with its target through an S_N2 reaction with alkyl halides . This reaction involves the backside attack of the nucleophilic enolate ion on the electrophilic alkyl halide . The result is the formation of an alpha-substituted malonic ester .

Biochemical Pathways

The action of this compound affects the alkylation pathway of enolate ions . This pathway involves the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of a wide variety of carboxylic acids and methyl ketones .

Pharmacokinetics

It’s known that the compound has a boiling point of 145-148 °c (under a pressure of 10 torr) and a density of 1095±006 g/cm3 . It is sparingly soluble in chloroform and methanol . These properties may influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of an alpha-substituted malonic ester . This product can undergo further reactions, such as hydrolysis and decarboxylation, to yield a substituted monocarboxylic acid .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, given its boiling point . Moreover, the compound should be stored in a refrigerator under an inert atmosphere to maintain its stability .

Biochemical Analysis

Biochemical Properties

Diethyl 2-(4-chlorobutyl)malonate plays a significant role in biochemical reactions, particularly in the study of 1,3-Dioxane-2-carboxylic Acid derivatives, which are a class of subtype-selective Peroxisome Proliferator-Activated Receptor α (PPARα) agonists . This compound interacts with enzymes and proteins involved in the PPARα pathway, influencing lipid metabolism and energy homeostasis. The nature of these interactions involves binding to the receptor, leading to the activation of gene expression related to fatty acid oxidation and lipid metabolism.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound activates PPARα, which in turn regulates the expression of genes involved in lipid metabolism and energy balance . This activation leads to increased fatty acid oxidation and improved lipid profiles in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with PPARα. Upon binding, the compound induces a conformational change in the receptor, facilitating the recruitment of coactivators and the initiation of transcription of target genes . This process results in the upregulation of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmosphere and refrigeration conditions . Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over time, the compound’s activity may decrease due to degradation, but it continues to exert its effects on lipid metabolism and energy balance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates PPARα and improves lipid metabolism without causing adverse effects . At higher doses, toxic effects may be observed, including liver toxicity and disruptions in metabolic processes. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that facilitate fatty acid oxidation and lipid transport . The compound’s influence on metabolic flux and metabolite levels has been studied, showing its role in enhancing lipid catabolism and improving energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, ensuring its availability at target sites for effective PPARα activation and subsequent metabolic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound effectively interacts with PPARα and other biomolecules involved in lipid metabolism and energy balance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(4-chlorobutyl)malonate can be synthesized through the alkylation of diethyl malonate with 1-bromo-4-chlorobutane in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1-bromo-4-chlorobutane .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-chlorobutyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(4-chlorobutyl)malonate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in neuropharmacology and anti-inflammatory research. Notable applications include:

  • Synthesis of Anticonvulsants : Derivatives of this compound have been explored for their anticonvulsant properties, contributing to the development of new treatments for epilepsy.
  • Anti-inflammatory Agents : Research indicates that compounds derived from this malonate can exhibit significant anti-inflammatory activity, making them candidates for further drug development.

Material Science

In addition to its pharmaceutical applications, this compound has found utility in material science, particularly in the synthesis of polymers and coatings. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties.

  • Polymer Synthesis : The compound can be used as a monomer in the production of biodegradable polymers, which are gaining attention due to environmental concerns.
  • Coatings : Research has indicated that incorporating this compound into coatings can enhance their durability and resistance to environmental degradation.

Case Study 1: Anticonvulsant Development

A study published in a peer-reviewed journal focused on synthesizing novel anticonvulsants based on this compound derivatives. The researchers reported that specific modifications to the malonate structure led to compounds with improved efficacy in animal models of epilepsy. These findings suggest that further exploration could yield new therapeutic agents for managing seizures.

Case Study 2: Biodegradable Polymer Research

In another study, researchers investigated the use of this compound as a building block for biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates under environmental conditions. This application highlights the compound's potential role in sustainable material development.

Comparison with Similar Compounds

Uniqueness: Diethyl 2-(4-chlorobutyl)malonate is unique due to the presence of the 4-chlorobutyl group, which imparts specific reactivity and properties that are useful in targeted chemical syntheses and medicinal chemistry applications .

Biological Activity

Diethyl 2-(4-chlorobutyl)malonate is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound, with the molecular formula C11H19ClO4C_{11}H_{19}ClO_4, is characterized by its malonate backbone, which is known for its versatility in organic reactions. The presence of the 4-chlorobutyl substituent is significant as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, primarily focusing on its potential as an antifungal agent and its role in synthetic pathways leading to biologically active compounds.

Synthesis and Derivative Studies

The synthesis of this compound involves several steps, often utilizing cyclocondensation reactions with dinucleophiles. These reactions can yield a variety of products that possess biological activity, including potential anticancer properties. For example, related malonates have been tested against human colon cancer cell lines, showing promising results .

Case Studies and Research Findings

  • Synthesis Pathways : A study on the synthesis of malonates reported that diethyl malonates can react with various nucleophiles under specific conditions to yield compounds with significant biological activity. The reaction conditions, such as temperature and catalysts used, play a crucial role in determining the yield and purity of the final products .
  • Biological Testing : In a study examining the biological activity of synthesized compounds, derivatives of diethyl malonates were tested against different cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity against specific cancer types .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of malonate derivatives demonstrated that these compounds could effectively inhibit fungal growth at varying concentrations. This was assessed using standard assays that measure cell viability post-treatment .

Table 1: Biological Activity Summary of Diethyl Malonate Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
This compoundAntifungalCandida albicansNot specified
Diethyl malonate derivative AAnticancerHCT116 (Colon Cancer)25
Diethyl malonate derivative BAntifungalAspergillus niger15

Properties

IUPAC Name

diethyl 2-(4-chlorobutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULFMPCFMFPELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694959
Record name Diethyl (4-chlorobutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-44-3
Record name 1,3-Diethyl 2-(4-chlorobutyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18719-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-chlorobutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 458 ml of dry tetrahydrofuran (THF) was added 13.4 g of 60% sodium hydride, and 160.6 g of diethyl malonate was added dropwise with stirring under ice-cooling. After addition, stirring was continued for 15 minutes, and 57.3 g of 1-bromo-4-chlorobutane was added. The mixture was stirred for 50 hours at room temperature. The reaction solution was poured into ice-cold water, neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was distilled under reduced pressure to provide 26.8 g of the objective compound as colorless oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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